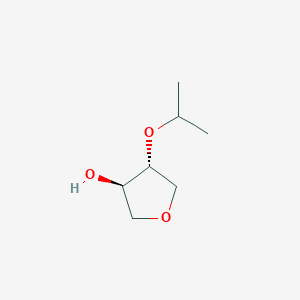
(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications. This compound features a tetrahydrofuran ring substituted with an isopropoxy group and a hydroxyl group, making it a versatile intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable tetrahydrofuran derivative.
Isopropoxylation: Introduction of the isopropoxy group can be achieved through nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Hydroxylation: The hydroxyl group is introduced via selective oxidation or reduction reactions, depending on the starting material’s functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including halides, amines, or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups in place of the isopropoxy group.
Applications De Recherche Scientifique
(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism by which (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to engage in stereospecific interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways depend on the context of its application, such as drug development or enzyme studies.
Comparaison Avec Des Composés Similaires
(3R,4S)-4-Isopropoxytetrahydrofuran-3-ol: A stereoisomer with different spatial arrangement of the hydroxyl and isopropoxy groups.
(3S,4R)-4-Isopropoxytetrahydrofuran-3-ol: Another stereoisomer with distinct stereochemistry.
(3S,4S)-4-Isopropoxytetrahydrofuran-3-ol: A stereoisomer with both chiral centers in the opposite configuration.
Uniqueness: (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This makes it valuable in applications requiring precise chiral interactions.
Propriétés
IUPAC Name |
(3R,4R)-4-propan-2-yloxyoxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)10-7-4-9-3-6(7)8/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCSKDKNMNDRM-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1COCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1COC[C@H]1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

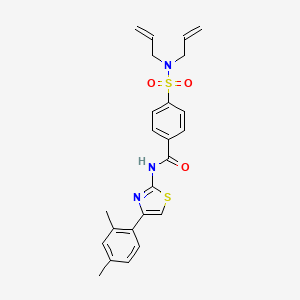
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)
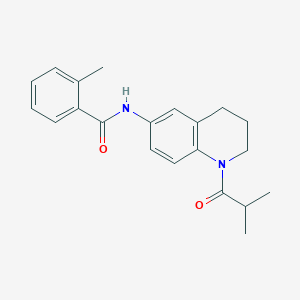
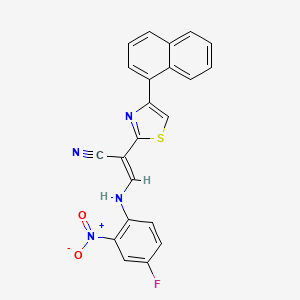
![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2398337.png)

![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)
![N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2398344.png)
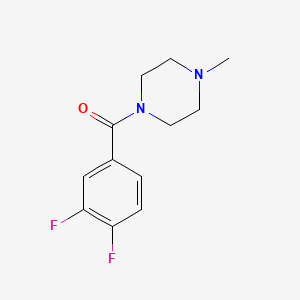
![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)
![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)
![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)

